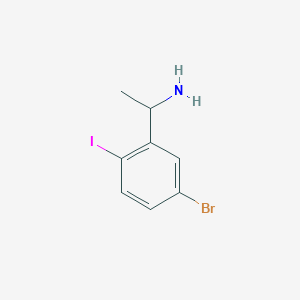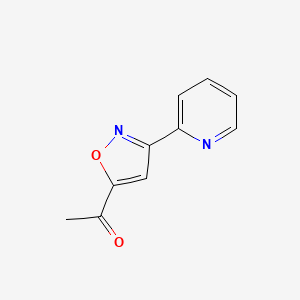
Pyroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyroside: (CAS No. 10338-88-2) is a naturally occurring phenolic compound found in P. gunniiPeroxides have the general structure R−O−O−R, where the R groups represent radicals (portions of complete molecules) and the O atoms are single oxygen atoms . This compound has a molecular formula of C14H18O8 and a molecular weight of 314.29 g/mol.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for Pyroside are not extensively documented, but it can be obtained through chemical synthesis. Researchers have explored various methods to synthesize this compound, including oxidative coupling reactions and phenolic transformations.
Reaction Conditions::Oxidative Coupling:
Industrial Production:: Industrial-scale production methods for this compound are limited due to its natural occurrence. research continues to explore efficient and scalable synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions::
Oxidation: Pyroside can undergo oxidation reactions, leading to the formation of various derivatives.
Substitution: Substituent groups can be introduced onto the phenolic ring of this compound.
Conjugation: this compound may participate in conjugated systems, affecting its reactivity.
Oxidizing Agents: Hydrogen peroxide (H2O2), peracids, or metal-based oxidants.
Catalysts: Transition metal complexes (e.g., copper, iron).
Temperature and Solvent: Reaction conditions vary based on the specific synthetic route.
Major Products:: The major products of this compound reactions depend on the reaction conditions and the substituents involved. These could include dimeric forms, oxidation products, or derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Pyroside has gained attention in various scientific fields:
Biology: Investigations focus on its biological activities, such as anti-inflammatory or antimicrobial effects.
Medicine: this compound’s potential therapeutic properties are being explored, although further research is needed.
Industry: Its use as a natural product in cosmetics, food additives, or pharmaceuticals is an area of interest.
Wirkmechanismus
The exact mechanism by which Pyroside exerts its effects remains an active area of research. It likely involves interactions with cellular targets, oxidative processes, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While Pyroside is unique due to its natural origin, it shares similarities with other phenolic compounds, such as resveratrol, quercetin, and catechins. These compounds also exhibit antioxidant and bioactive properties.
Eigenschaften
CAS-Nummer |
10338-88-2 |
|---|---|
Molekularformel |
C14H18O8 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H18O8/c1-7(15)20-6-10-11(17)12(18)13(19)14(22-10)21-9-4-2-8(16)3-5-9/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
XABUTYXAHYMCDK-RKQHYHRCSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
melting_point |
214 - 216 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

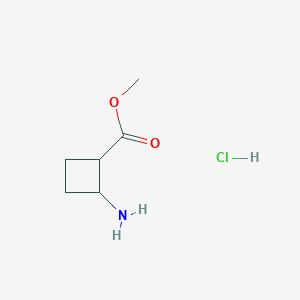
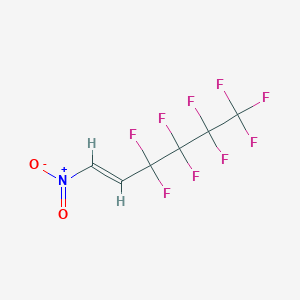
![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
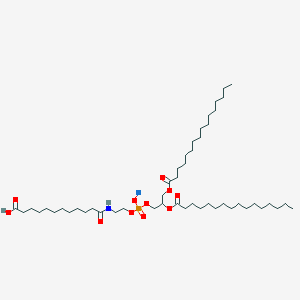

![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)

